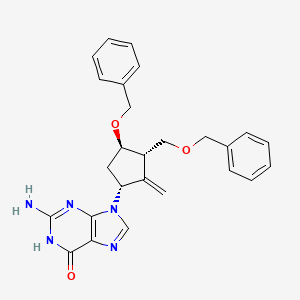

ent-Éthène-di-o-benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ent-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.52 g/mol . It is an impurity of Entecavir, an antiviral drug used primarily in the treatment of hepatitis B infection . The compound is characterized by its complex structure, which includes a purine base and a cyclopentyl ring substituted with benzyl ether groups.

Applications De Recherche Scientifique

Chemistry: ent-Entecavir-di-o-benzyl Ether is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .

Biology and Medicine: The compound is studied for its potential antiviral properties, particularly against hepatitis B virus. It serves as a model compound for understanding the structure-activity relationship of antiviral agents .

Industry: In the pharmaceutical industry, ent-Entecavir-di-o-benzyl Ether is used in the development and production of antiviral drugs. Its role as an impurity in Entecavir necessitates thorough analysis and control during drug manufacturing .

Mécanisme D'action

Target of Action

ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .

Mode of Action

The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, ent-Entecavir-di-o-benzyl Ether inhibits the HBV polymerase’s activities, including:

Biochemical Pathways

The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:

- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .

Pharmacokinetics

The pharmacokinetic profile of ent-Entecavir-di-o-benzyl Ether includes:

These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.

Result of Action

At the molecular level, the compound’s action results in:

- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .

Action Environment

The efficacy and stability of ent-Entecavir-di-o-benzyl Ether can be influenced by environmental factors such as:

- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .

Overall, ent-Entecavir-di-o-benzyl Ether represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.

: Information derived from general knowledge about nucleoside analogues and their mechanisms of action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-Entecavir-di-o-benzyl Ether involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the purine base, and subsequent benzylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of ent-Entecavir-di-o-benzyl Ether follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: ent-Entecavir-di-o-benzyl Ether can undergo oxidation reactions, particularly at the benzyl ether groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyl ether groups, yielding the parent alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

- Oxidation products include benzaldehyde and benzoic acid derivatives.

- Reduction products include the parent alcohol.

- Substitution products vary depending on the nucleophile used but generally involve modified purine bases .

Comparaison Avec Des Composés Similaires

Entecavir: The parent compound, used as an antiviral drug for hepatitis B.

Lamivudine: Another antiviral drug used for hepatitis B and HIV.

Adefovir: An antiviral drug used for hepatitis B.

Uniqueness: ent-Entecavir-di-o-benzyl Ether is unique due to its specific structure, which includes benzyl ether groups that are not present in the parent compound, Entecavir. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Propriétés

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)